![molecular formula C8H8ClNO2 B1321531 (6-Cloro-benzo[d][1,3]dioxol-5-il)metanamina CAS No. 558453-64-8](/img/structure/B1321531.png)
(6-Cloro-benzo[d][1,3]dioxol-5-il)metanamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Chlorobenzo[d][1,3]dioxol-5-yl)methanamine is a chemical compound with the molecular formula C8H8ClNO2 It is a derivative of benzo[d][1,3]dioxole, featuring a chlorine atom at the 6-position and an amine group at the methanamine position
Aplicaciones Científicas De Investigación
(6-Chlorobenzo[d][1,3]dioxol-5-yl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chlorobenzo[d][1,3]dioxol-5-yl)methanamine typically involves the chlorination of benzo[d][1,3]dioxole followed by amination. One common method starts with the chlorination of benzo[d][1,3]dioxole using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The resulting 6-chlorobenzo[d][1,3]dioxole is then subjected to a nucleophilic substitution reaction with methanamine under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of (6-Chlorobenzo[d][1,3]dioxol-5-yl)methanamine may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(6-Chlorobenzo[d][1,3]dioxol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or thiol groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution of the chlorine atom can produce a variety of substituted benzo[d][1,3]dioxole derivatives .
Mecanismo De Acción
The mechanism of action of (6-Chlorobenzo[d][1,3]dioxol-5-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and amine group play crucial roles in binding to active sites, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Benzo[d][1,3]dioxole: The parent compound without the chlorine and amine substitutions.
6-Chlorobenzo[d][1,3]dioxole: Similar structure but lacks the methanamine group.
(6-Chlorobenzo[d][1,3]dioxol-5-yl)methanol: Similar structure with a hydroxyl group instead of an amine group.
Uniqueness
(6-Chlorobenzo[d][1,3]dioxol-5-yl)methanamine is unique due to the presence of both the chlorine atom and the amine group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Propiedades
IUPAC Name |
(6-chloro-1,3-benzodioxol-5-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-2H,3-4,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLLTMJTQBUNLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CN)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
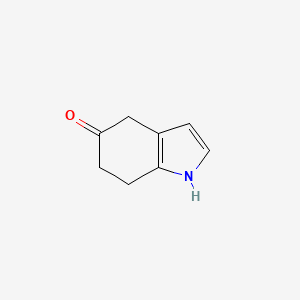
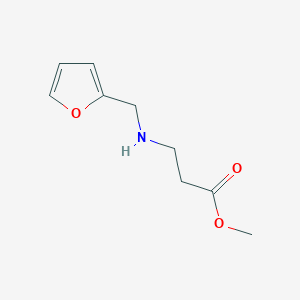
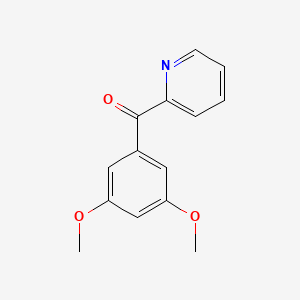
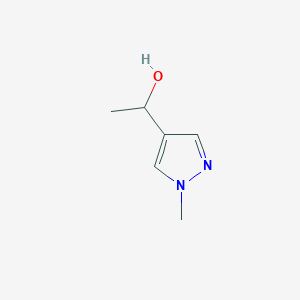
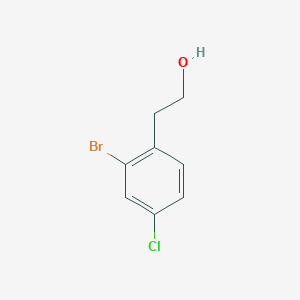



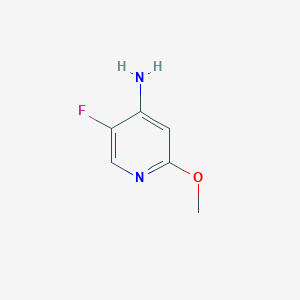
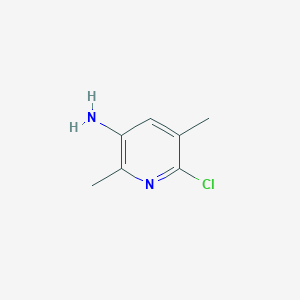

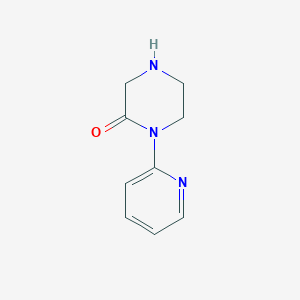
![[4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid](/img/structure/B1321477.png)
![tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride](/img/structure/B1321480.png)
